Product packaging for 1-Methyl-4-(non-4-en-5-yl)benzene(Cat. No.:CAS No. 917569-07-4)

1-Methyl-4-(non-4-en-5-yl)benzene

Cat. No.: B12619338
CAS No.: 917569-07-4
M. Wt: 216.36 g/mol
InChI Key: YRRYRVMSPQFOCM-UHFFFAOYSA-N
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Description

Overview of Substituted Aromatic Hydrocarbons and Their Structural Diversity

Substituted aromatic hydrocarbons, or arenes, are compounds where one or more hydrogen atoms on an aromatic ring are replaced by other atoms or groups. pressbooks.pub These compounds are defined by their cyclic structure and the presence of delocalized pi electrons, which imparts special stability, a property known as aromaticity. teachy.appbyjus.com The parent compound of this class is benzene (B151609) (C₆H₆), a hexagonal planar ring of six carbon atoms. libretexts.org

The structural diversity of this class is immense, arising from several factors:

Nature of Substituents: The hydrogen atoms can be replaced by a vast array of functional groups, including alkyl groups (as in alkylbenzenes), halogens, nitro groups, and hydroxyl groups. pressbooks.pub

Number of Substituents: Aromatic rings can bear single or multiple substituents.

Position of Substituents: When multiple substituents are present, their relative positions on the ring create constitutional isomers (e.g., ortho-, meta-, and para-isomers for disubstituted benzene).

Complexity of Substituents: The attached groups can themselves be simple, like a methyl group (forming toluene), or complex, featuring long chains, branches, or other functional groups. wikipedia.org

Aromatic hydrocarbons are generally insoluble in water but soluble in organic solvents. teachy.app Their characteristic reaction is electrophilic aromatic substitution, where the stable aromatic ring acts as a nucleophile, replacing a hydrogen atom with an electrophile while preserving the aromatic system. pressbooks.pub

Contextualizing 1-Methyl-4-(non-4-en-5-yl)benzene within Complex Unsaturated Hydrocarbon Architectures

The compound This compound serves as an exemplary model of a complex unsaturated hydrocarbon. An unsaturated hydrocarbon is a molecule that contains at least one carbon-carbon double or triple bond, meaning it has fewer hydrogen atoms than the corresponding alkane. vaia.comlatech.edulibretexts.org The presence of these multiple bonds makes them more reactive than their saturated counterparts. vaia.com

The structure of this compound incorporates several key features:

An Aromatic Core: It is a derivative of toluene (B28343) (methylbenzene), with a substituent at the para- (4-) position.

A Long Alkyl Chain: It possesses a nine-carbon (nonyl) chain attached to the benzene ring. Long-chain alkylbenzenes are significant industrial intermediates. nih.gov

An Internal Alkene: The chain contains a carbon-carbon double bond between the 4th and 5th carbon atoms (non-4-ene). The position of this double bond is a critical structural detail, influencing the molecule's geometry and reactivity.

A Chiral Center: The carbon atom of the nonenyl chain that is directly attached to the benzene ring (C5) is a stereocenter. This means the molecule can exist as different stereoisomers (enantiomers and diastereomers), a crucial consideration in many biological and chemical systems.

This combination of an aromatic ring, a long unsaturated aliphatic chain, and chirality places it among structurally sophisticated molecules whose synthesis and reactivity present unique challenges and opportunities in organic chemistry.

Historical and Current Academic Research Trajectories for Alkylbenzene Synthesis and Transformation

The synthesis of alkylbenzenes has been a subject of extensive research for over a century, evolving from classical methods to highly sophisticated modern techniques.

Historical Context: Friedel-Crafts Reactions The foundational method for creating alkylbenzenes is the Friedel-Crafts alkylation, developed in 1877 by Charles Friedel and James Crafts. lumenlearning.com This reaction typically involves treating an aromatic compound with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or hydrogen fluoride (B91410) (HF). wikipedia.orglumenlearning.com While historically significant and still in use, this method suffers from several key limitations:

Carbocation Rearrangements: The reaction proceeds via a carbocation intermediate, which is prone to rearrangement to form a more stable carbocation. This often leads to a mixture of products with different alkyl chain structures rather than the desired isomer. lumenlearning.com

Polyalkylation: The product of a Friedel-Crafts alkylation, an alkylbenzene, is more reactive than the starting material because alkyl groups activate the ring towards further electrophilic attack. This makes it difficult to stop the reaction at the mono-substituted stage. lumenlearning.com

Catalyst Issues: Traditional catalysts like AlCl₃ and HF are corrosive and pose environmental challenges. nih.gov

Current Research Trajectories Modern research focuses on overcoming the limitations of classical methods by developing more selective, efficient, and environmentally benign catalysts.

Solid Acid Catalysts: There is a major industrial shift towards using solid acid catalysts, such as zeolites. nih.govresearchgate.net Processes like the Detal process use a fixed-bed catalyst for the alkylation of benzene with olefins, offering improved product quality (e.g., higher linearity) and enhanced environmental safety compared to HF-based methods. nih.govwikipedia.org

Transition Metal Catalysis: Researchers like John Hartwig have developed transition metal-catalyzed hydroarylation reactions. A notable example is a nickel-catalyzed system that couples arenes with terminal alkenes to form linear alkylbenzenes with very high selectivity and yield, avoiding the isomerization problems that plague other methods. acs.org This approach represents a significant step forward in creating structurally well-defined alkylbenzenes.

For a complex target like this compound, a modern, highly selective catalytic approach would be necessary to control the regioselectivity of the C-C bond formation and prevent rearrangement of the unsaturated nonenyl chain.

Interdisciplinary Relevance of Alkylbenzene Chemistry in Contemporary Research

The chemistry of alkylbenzenes is not confined to the domain of fundamental organic synthesis; it has profound relevance in several interdisciplinary fields.

The most prominent application is in the production of surfactants for detergents. wikipedia.org Linear alkylbenzenes (LABs), typically with chain lengths of 10 to 14 carbons, are sulfonated to produce linear alkylbenzene sulfonates (LAS). nih.govwikipedia.org These LAS molecules are the workhorse anionic surfactants in laundry detergents and cleaning products worldwide due to their excellent cleaning properties and biodegradability. wikipedia.orgwikipedia.org The shift from branched alkylbenzenes (which are not readily biodegradable) to LABs in the 1960s was a major milestone in environmental chemistry. nih.gov

The specific structural features of this compound—a long hydrocarbon tail and a polar aromatic head—are characteristic of amphiphilic molecules. This suggests potential applications in areas requiring surface-active agents. Molecular dynamics simulations are used to study how factors like alkyl tail length and the attachment point of the benzene ring affect the properties of such molecules at interfaces, which is crucial for designing new surfactants and emulsifiers. nih.gov Furthermore, the reactivity of the benzylic position on alkylbenzenes allows for further chemical transformations, such as oxidation to form carboxylic acids or halogenation, opening pathways to a variety of other chemical intermediates. fiveable.melibretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24 B12619338 1-Methyl-4-(non-4-en-5-yl)benzene CAS No. 917569-07-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917569-07-4

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-methyl-4-non-4-en-5-ylbenzene

InChI

InChI=1S/C16H24/c1-4-6-8-15(9-7-5-2)16-12-10-14(3)11-13-16/h8,10-13H,4-7,9H2,1-3H3

InChI Key

YRRYRVMSPQFOCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCC)C1=CC=C(C=C1)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Non 4 En 5 Yl Benzene

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of 1-methyl-4-(non-4-en-5-yl)benzene by identifying the characteristic vibrational modes of its constituent functional groups. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation, which induces changes in the dipole moment of the molecule. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud.

Identification of Characteristic Functional Group Frequencies (Aromatic C-H, Alkene C=C, Alkyl C-H)

The infrared and Raman spectra of this compound are expected to exhibit a series of characteristic bands that correspond to the vibrations of its specific structural components: the para-substituted aromatic ring, the internal double bond, and the alkyl chains.

Aromatic C-H Vibrations: The presence of the p-substituted benzene (B151609) ring gives rise to distinct C-H stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹. orgchemboulder.comdavuniversity.org Out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring. orgchemboulder.com For a para-substituted ring, a strong absorption is expected in the region of 860-790 cm⁻¹. spectroscopyonline.com

Alkene C=C and C-H Vibrations: The non-4-ene moiety is characterized by the C=C stretching vibration of the double bond. For a non-terminal, multi-substituted alkene, this vibration typically results in a medium to weak intensity band in the region of 1680-1640 cm⁻¹. libretexts.orglibretexts.org The vinylic C-H bonds associated with the double bond exhibit stretching vibrations in the 3100-3020 cm⁻¹ range. libretexts.orglibretexts.org

Alkyl C-H Vibrations: The methyl group attached to the benzene ring and the alkyl portions of the nonenyl chain produce characteristic C-H stretching and bending vibrations. The stretching vibrations of sp³-hybridized C-H bonds are observed at wavenumbers just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. Additionally, bending vibrations for methyl and methylene (B1212753) groups appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions.

The complementary nature of FT-IR and Raman spectroscopy is valuable in elucidating the structure of non-polar or weakly polar bonds. The C=C stretching vibration of the alkene, which may be weak in the IR spectrum due to a small change in dipole moment, often produces a strong signal in the Raman spectrum due to the high polarizability of the pi-electron system.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-HStretching3100-3000FT-IR & Raman
Aromatic C-HOut-of-plane Bending (para)860-790FT-IR
Aromatic C=CRing Stretching1600-1585 & 1500-1400FT-IR & Raman
Alkene C=CStretching1680-1640FT-IR & Raman
Alkene =C-HStretching3100-3020FT-IR & Raman
Alkyl C-HStretching2960-2850FT-IR & Raman
Alkyl C-HBending (CH₃, CH₂)1470-1430 & 1380-1370FT-IR & Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. For organic molecules, these transitions typically involve the excitation of electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org In this compound, the primary chromophore responsible for UV absorption is the para-substituted benzene ring.

Analysis of Aromatic Chromophore Absorptions

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the p-tolyl group. Benzene and its derivatives exhibit characteristic absorption bands arising from π → π* transitions. The introduction of substituents on the benzene ring can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε).

The benzene ring exhibits two primary absorption bands in the UV region: the intense E2 band around 204 nm and the much weaker, fine-structured B band (benzenoid band) around 254 nm. shimadzu.com Alkyl substitution, such as the methyl and nonenyl groups in the target molecule, typically causes a bathochromic shift (red shift) of these absorption bands to longer wavelengths. This is due to the hyperconjugative and inductive effects of the alkyl groups, which slightly destabilize the ground state and stabilize the excited state, thus reducing the energy gap for the electronic transition.

For a para-substituted alkylbenzene, the B-band often shows a loss of its fine vibrational structure and a shift to around 260-280 nm. The more intense E2 band is also shifted to a longer wavelength, typically appearing in the 210-230 nm range. The presence of the isolated double bond in the nonenyl chain is not expected to significantly conjugate with the aromatic π-system, and therefore its π → π* transition would occur at a much shorter wavelength, likely below 200 nm, and may not be observable with standard UV-Vis spectrophotometers. libretexts.org

ChromophoreElectronic TransitionExpected λmax (nm)
p-Tolyl groupπ → π* (E2 band)~210-230
p-Tolyl groupπ → π* (B band)~260-280

X-ray Crystallography for Crystalline Derivatives and Analogues

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its likely oily or waxy nature at room temperature, analysis of crystalline derivatives or structurally similar analogues provides invaluable, definitive information about its three-dimensional structure. X-ray crystallography remains the gold standard for determining the precise spatial arrangement of atoms in a solid-state molecule.

Determination of Solid-State Molecular Geometry and Conformation

Should a crystalline derivative be prepared, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the geometry of the para-substituted benzene ring and the configuration of the double bond (cis or trans) within the nonenyl chain. Furthermore, it would reveal the preferred conformation of the flexible nonenyl chain in the crystalline state, detailing the rotational arrangement around its single bonds. The planarity of the benzene ring and the bond angles around the sp² hybridized carbons of the alkene would be determined with high precision. mdpi.com

Analysis of Intermolecular Interactions in Crystal Packing

The study of crystal packing reveals the non-covalent interactions that govern the assembly of molecules in the solid state. For a molecule like this compound, the crystal structure would likely be dominated by van der Waals forces. rsc.orgresearchgate.net Specific interactions of interest would include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. These can occur in various geometries, such as face-to-face or offset stacking, and are influenced by the electrostatic potential of the substituted ring. acs.org

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond from an alkyl chain or another aromatic ring interacts with the electron-rich π-system of a neighboring benzene ring. nih.gov These interactions play a significant role in the packing of many aromatic hydrocarbons. rsc.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 Non 4 En 5 Yl Benzene

Electrophilic Aromatic Substitution (EAS) Reactions of the Toluene (B28343) Moiety

The benzene (B151609) ring in 1-Methyl-4-(non-4-en-5-yl)benzene is rendered more reactive towards electrophiles than benzene itself due to the presence of two electron-donating substituents. wikipedia.orglibretexts.org The general mechanism for these reactions involves a two-step process: the initial slow attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation, followed by a rapid deprotonation to restore aromaticity. msu.eduuci.edu

The regiochemical outcome of EAS reactions on the this compound ring is governed by the directing effects of the two existing substituents: the methyl group and the non-4-en-5-yl group. wikipedia.org Both of these are classified as alkyl groups, which are known as activating, ortho-, para-directors. wikipedia.orgyoutube.comorganicchemistrytutor.com

The activating nature of these groups stems from their ability to donate electron density to the aromatic ring through an inductive effect (+I). wikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgorganicchemistrytutor.com This electron donation also stabilizes the positively charged intermediate (arenium ion) formed during the substitution, particularly when the attack occurs at the ortho or para positions relative to the substituent. libretexts.orglibretexts.org

In the case of this compound, the methyl and the large nonenyl group are situated para to each other. This specific arrangement means the positions ortho to the methyl group are simultaneously meta to the nonenyl group, and the positions ortho to the nonenyl group are meta to the methyl group. Since both groups direct incoming electrophiles to the positions ortho and para to themselves, substitution will be directed to the four available positions on the ring, all of which are ortho to one of the two alkyl groups. youtube.com While electronic effects favor all four positions, steric hindrance from the bulky non-4-en-5-yl group may slightly disfavor substitution at the positions adjacent to it compared to the positions adjacent to the smaller methyl group.

Table 1: Directing Effects of Substituents on the Toluene Moiety

SubstituentTypeInductive EffectResonance EffectReactivity EffectDirecting Effect
-CH₃ (Methyl)AlkylElectron-donating (+I)NoneActivatingOrtho, Para
-C₉H₁₇ (Non-4-en-5-yl)AlkylElectron-donating (+I)NoneActivatingOrtho, Para

The kinetics of electrophilic aromatic substitution are significantly influenced by the substituents on the benzene ring. libretexts.org Activating groups, such as the methyl and nonenyl groups on this compound, increase the rate of reaction compared to unsubstituted benzene. wikipedia.orglibretexts.org For instance, the methyl group of toluene makes it approximately 25 times more reactive than benzene in nitration reactions. cerritos.edu This rate enhancement is a direct consequence of the stabilization of the transition state leading to the arenium ion intermediate. libretexts.org Electron-donating groups lower the activation energy of this rate-determining step. masterorganicchemistry.comyoutube.com

Table 2: Illustrative Relative Rates of Nitration for Selected Aromatic Compounds

CompoundSubstituentRelative Rate (Benzene = 1)
Benzene-H1
Toluene -CH₃~25 cerritos.edu
Anisole-OCH₃~10,000 msu.edu
Nitrobenzene-NO₂~6 x 10⁻⁸

Note: This table provides general data to illustrate the activating effect of a methyl group. The rate for this compound would be expected to be even greater than that of toluene due to the presence of a second activating group.

The accepted mechanism for EAS involves the formation of a key intermediate known as the arenium ion, or sigma (σ) complex. numberanalytics.comopenochem.orgproprep.com This process begins when the nucleophilic π-system of the aromatic ring attacks a strong electrophile (E⁺). masterorganicchemistry.combyjus.com This attack breaks one of the double bonds and forms a new carbon-electrophile sigma bond, resulting in a positively charged, sp³-hybridized carbon and a delocalized carbocation spread over the remaining five carbons. wikipedia.orguci.eduopenochem.org

The stability of this arenium ion is crucial to the reaction's course and is enhanced by resonance. uci.edudalalinstitute.com For this compound, when the electrophile attacks at a position ortho or para to an alkyl group, one of the resulting resonance structures places the positive charge directly on the carbon atom bearing that alkyl group. youtube.comlibretexts.org This is a particularly stable contributor because the electron-donating alkyl group can help stabilize the adjacent positive charge. libretexts.orglibretexts.org

The final step of the mechanism is the rapid removal of a proton from the sp³-hybridized carbon that bears the new electrophile. wikipedia.orgmsu.edu A weak base, such as the conjugate base of the acid used to generate the electrophile or a solvent molecule, abstracts the proton. masterorganicchemistry.comsolubilityofthings.com This action allows the electrons from the C-H bond to re-form the π-bond, thereby restoring the highly stable aromatic system in the final substituted product. youtube.combyjus.com

Reactions of the Alkene Moiety (non-4-en-5-yl)

The non-4-en-5-yl substituent contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to addition reactions. byjus.comsavemyexams.com

The internal double bond of the nonenyl group undergoes several characteristic electrophilic addition reactions. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. chemistrysteps.com

Hydrogenation: In the presence of a metal catalyst (such as Pt, Pd, or Ni), molecular hydrogen (H₂) adds across the double bond to convert the alkene into the corresponding alkane. byjus.comlasalle.edu This reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. lasalle.edu

Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds readily. masterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion. lasalle.edumasterorganicchemistry.com This backside attack results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. lasalle.edumasterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) also occurs. masterorganicchemistry.compressbooks.pub The reaction is initiated by the protonation of the alkene to form a carbocation intermediate, which is then attacked by the halide ion. masterorganicchemistry.comlibretexts.org For an unsymmetrical internal alkene, protonation will preferentially occur to form the more stable of the two possible carbocations, a principle known as Markovnikov's rule. masterorganicchemistry.compressbooks.publeah4sci.com

Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol. This reaction also proceeds via a carbocation intermediate and follows Markovnikov's rule, with the hydroxyl (-OH) group adding to the more substituted carbon of the double bond. chemistrysteps.com

Table 3: Summary of Electrophilic Addition Reactions of the Alkene Moiety

ReactionReagentsElectrophileIntermediateKey Feature
Hydrogenation H₂, Pd/Pt/NiH₂ on catalyst surface-Syn-addition
Halogenation Br₂, Cl₂Br⁺ (polarized)Cyclic Bromonium IonAnti-addition
Hydrohalogenation HBr, HCl, HIH⁺CarbocationMarkovnikov regioselectivity masterorganicchemistry.comleah4sci.com
Hydration H₂O, H⁺ (catalyst)H₃O⁺CarbocationMarkovnikov regioselectivity chemistrysteps.com

In contrast to electrophilic addition, the alkene moiety can also undergo radical addition. The most prominent example is the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR) and heat or light. pharmaguideline.commasterorganicchemistry.com This reaction proceeds through a free-radical chain mechanism and is often called the "peroxide effect" or "Kharash effect". pharmaguideline.comwikipedia.org

The mechanism is initiated by the homolytic cleavage of the weak O-O bond in the peroxide to form alkoxy radicals. libretexts.org An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orglibretexts.org The bromine radical then adds to the alkene double bond in a regioselective manner to produce the most stable carbon radical intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org For the internal double bond in the nonenyl group, the bromine radical will add to the carbon that results in the more substituted (and thus more stable) radical. This carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, propagating the chain. pharmaguideline.comlibretexts.org

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Ozonolysis) of the Alkene

The internal double bond in this compound is susceptible to various oxidation reactions, including epoxidation, dihydroxylation, and ozonolysis. The proximity of the p-tolyl group can influence the stereochemical outcome of these reactions, particularly in asymmetric synthesis.

ReagentProduct TypeTypical Yields (Analogous Systems)Reference
m-CPBAEpoxideGood to Excellent nih.gov
H₂O₂/Mn(II)EpoxideHigh caltech.edu

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be accomplished via two main stereochemical pathways: syn-dihydroxylation or anti-dihydroxylation. researchgate.net

Syn-dihydroxylation , yielding a diol where both hydroxyl groups are on the same side of the original double bond, is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. researchgate.netnih.gov For glycals, a related class of cyclic alkenes, a bimetallic system of RuCl₃/CeCl₃ has been used to achieve highly stereoselective syn-dihydroxylation. acs.org

Anti-dihydroxylation , which results in the hydroxyl groups on opposite sides, can be achieved by first forming an epoxide and then performing an acid-catalyzed ring-opening with water. nih.gov

Reagent SystemStereochemistryProductTypical Yields (Analogous Systems)Reference
OsO₄, NMOsynVicinal DiolHigh researchgate.net
Cold, dilute KMnO₄, NaOHsynVicinal DiolVariable researchgate.net
1. m-CPBA; 2. H₃O⁺antiVicinal DiolGood nih.gov

Ozonolysis: Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃), followed by a workup step. masterorganicchemistry.combyjus.com The nature of the products depends on the type of workup.

Reductive workup , typically using zinc dust and water or dimethyl sulfide (B99878) (DMS), cleaves the double bond to form two carbonyl compounds. masterorganicchemistry.comlibretexts.org For this compound, this would yield butanal and 1-(p-tolyl)pentan-1-one.

Oxidative workup , using hydrogen peroxide (H₂O₂), would also cleave the double bond but would oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com In this case, butanal would be oxidized to butanoic acid, while the ketone, 1-(p-tolyl)pentan-1-one, would be resistant to further oxidation under these conditions.

The ozonolysis of the aromatic ring itself is also possible but generally requires more forcing conditions. researchgate.net For toluene (methylbenzene), ozonolysis can yield a mixture of glyoxal (B1671930) and methylglyoxal. youtube.com

Workup ConditionExpected Products from Alkene CleavageReference
Reductive (e.g., O₃, then DMS)Butanal and 1-(p-tolyl)pentan-1-one masterorganicchemistry.com
Oxidative (e.g., O₃, then H₂O₂)Butanoic acid and 1-(p-tolyl)pentan-1-one masterorganicchemistry.com

Olefin Isomerization and Migration Pathways

The double bond in this compound can undergo isomerization, which involves the migration of the double bond to a different position along the nonyl chain. This process is typically catalyzed by acids, bases, or transition metals. illinois.edu The thermodynamic stability of the resulting alkene isomers often drives the reaction, with internal alkenes being generally more stable than terminal alkenes. illinois.edu

Base-catalyzed isomerization often leads to the migration of the double bond into conjugation with the aromatic ring, forming the more thermodynamically stable styrene (B11656) derivative. illinois.edu This would involve the conversion of the non-4-en-5-yl group to a non-1-enyl or non-2-enyl group, for example.

Acid-catalyzed isomerization can also promote double bond migration. However, due to the potential for carbocation rearrangements, a mixture of products may be formed. beilstein-journals.org

Transition metal-catalyzed isomerization offers a high degree of control over the position and geometry of the resulting double bond. rsc.org Catalysts based on ruthenium, rhodium, and iridium have been shown to be effective for the isomerization of alkenes. nih.gov Some catalysts can even promote a "contra-thermodynamic" isomerization, leading to the formation of less stable terminal alkenes from more stable internal isomers. youtube.com The mechanism of transition metal-catalyzed isomerization can proceed through either a η³-allyl intermediate or a metal-hydride addition-elimination pathway. libretexts.org For long-chain olefins, iron-based catalysts have also been explored for positional isomerization. researchgate.net

Catalyst TypeGeneral OutcomeMechanistic PathwayReference
Base (e.g., alkoxide)Migration to conjugated systemCarbanion intermediate illinois.edu
Acid (e.g., H₂SO₄)Mixture of isomersCarbocation intermediate beilstein-journals.org
Transition Metal (e.g., Ru, Rh, Ir)Controlled migration to specific isomersη³-allyl or metal-hydride nih.govlibretexts.org

Synergistic and Antagonistic Reactivity Between the Aromatic and Alkene Moieties

The presence of both an aromatic ring and an alkene in the same molecule allows for potential electronic and steric interactions that can influence their respective reactivities.

Synergistic Reactivity:

Intramolecular Cyclizations: The alkene chain can potentially act as a nucleophile in an intramolecular Friedel-Crafts type reaction, attacking the electron-rich p-tolyl ring to form a new ring system. Such reactions are typically promoted by strong acids or Lewis acids and are most favorable for the formation of five- or six-membered rings. youtube.commasterorganicchemistry.com Given the length of the nonenyl chain, cyclization would likely require prior isomerization of the double bond to a more favorable position.

Enhanced Reactivity at the Benzylic Position: The carbon atom of the nonenyl chain attached to the p-tolyl ring is a benzylic position. Radicals and carbocations at this position are stabilized by resonance with the aromatic ring, making this site potentially more reactive towards certain transformations.

Antagonistic Reactivity/Competitive Reactions:

In reactions involving strong oxidants, competition between the oxidation of the alkene and the oxidation of the methyl group on the toluene ring could occur.

During electrophilic aromatic substitution on the p-tolyl ring, the long alkyl chain may exert a steric influence on the regioselectivity of the substitution, although this effect is likely to be minor for the para-substituted starting material.

Catalytic Transformations Involving this compound as Substrate

The alkene and aromatic moieties of this compound make it a suitable substrate for a variety of catalytic transformations.

Catalytic Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgscispace.com This reaction would convert this compound into 1-Methyl-4-(nonyl)benzene. The hydrogenation of the aromatic ring is also possible but generally requires more forcing conditions (higher pressures and temperatures). The asymmetric hydrogenation of tetrasubstituted alkenes is a more challenging but achievable transformation that can create two adjacent stereocenters. nih.govacs.orgillinois.edu

CatalystSubstrate MoietyProductTypical ConditionsReference
Pd/C, H₂AlkeneAlkaneRoom temp, atmospheric pressure libretexts.org
PtO₂, H₂AlkeneAlkaneRoom temp, atmospheric pressure libretexts.org
Rh, Ir catalystsAromatic RingCycloalkaneHigh pressure and temperature scirp.org

Olefin Metathesis: The alkene can participate in olefin metathesis reactions, which are catalyzed by ruthenium or molybdenum carbene complexes. researchgate.net

Cross-metathesis with a partner alkene allows for the synthesis of new, substituted alkenes. The selectivity of cross-metathesis depends on the relative reactivity of the two alkenes. illinois.edumasterorganicchemistry.comorganic-chemistry.org For sterically hindered alkenes, newer generations of catalysts have shown improved efficiency. illinois.edu

Ring-closing metathesis (RCM) is not applicable to this molecule as it does not possess a second alkene for cyclization.

CatalystReaction TypePotential ProductsReference
Grubbs' CatalystCross-MetathesisNew substituted alkenes illinois.edumasterorganicchemistry.com
Schrock's CatalystCross-MetathesisNew substituted alkenes researchgate.net

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst with carbon monoxide (CO) and hydrogen (H₂). nih.govresearchgate.netnih.govacs.orguwindsor.canih.govresearchgate.net For an internal alkene like that in this compound, this reaction can lead to a mixture of regioisomeric aldehydes. The regioselectivity can be influenced by the catalyst, ligands, and reaction conditions. Encapsulated rhodium catalysts have shown high selectivity for the formation of branched aldehydes from internal alkenes. nih.govuwindsor.canih.gov

Catalyst SystemRegioselectivityPotential ProductsReference
Rh/phosphine (B1218219) ligandMixture of linear and branched aldehydesFormyl-substituted nonylbenzenes acs.orgresearchgate.net
Encapsulated Rh complexBranched aldehyde favoredFormyl-substituted nonylbenzenes nih.govuwindsor.ca

Theoretical and Computational Chemistry Studies of 1 Methyl 4 Non 4 En 5 Yl Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics.rsc.orgorgchemboulder.comlibretexts.orgtandfonline.comnih.govnih.gov

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methyl-4-(non-4-en-5-yl)benzene, which arise from its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in several key areas. rsc.orgorgchemboulder.com

Geometry Optimization and Conformational Analysis: The flexible nonenyl chain of this compound gives rise to a complex potential energy surface with numerous possible conformers. DFT-based geometry optimization can identify the most stable conformers by minimizing the energy with respect to all atomic coordinates. The conformational analysis would involve systematically exploring the rotational freedom around the single bonds of the nonenyl chain and the bond connecting it to the benzene (B151609) ring. The relative energies of these conformers determine their population at a given temperature.

Hypothetical DFT-Calculated Relative Energies of this compound Conformers:

Conformer Dihedral Angle (C-C-C-C of the chain) Relative Energy (kcal/mol)
1 anti (180°) 0.00
2 gauche+ (60°) 0.85
3 gauche- (-60°) 0.85
4 syn-periplanar (0°) 5.20

Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental spectra to aid in the identification and characterization of the compound. For instance, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the alkyl chain, the C=C stretching of the double bond, and various bending and torsional modes of the flexible chain. researchgate.net

For more accurate energy calculations, higher-level ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark energetic data. nih.gov

Proton and Methyl Cation Affinities: These calculations can predict the gas-phase basicity of the molecule. The proton affinity is the negative of the enthalpy change for the protonation reaction, while the methyl cation affinity describes the binding strength of a CH3+ group. For this compound, protonation can occur at the benzene ring or the double bond. The relative proton affinities of these sites determine the most likely site of electrophilic attack in acidic conditions. The toluene (B28343) moiety suggests that the para-position on the ring would be a favorable site for protonation. dtic.milacs.org

Hypothetical Calculated Proton Affinities (PA) for this compound:

Protonation Site Method Calculated PA (kcal/mol)
Benzene Ring (para to methyl) CCSD(T)/aug-cc-pVTZ ~195
Double Bond (C4) CCSD(T)/aug-cc-pVTZ ~185
Double Bond (C5) CCSD(T)/aug-cc-pVTZ ~188

Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict NMR chemical shifts. wisc.edu These calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts for both ¹H and ¹³C nuclei can be correlated with experimental data to aid in the structural elucidation and assignment of the NMR spectrum. The accuracy of these predictions is often improved by using a scaling factor or by comparing with a reference compound like tetramethylsilane (B1202638) (TMS). rsc.org

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions.tandfonline.com

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system.

These simulations can map out the conformational landscape by exploring the accessible rotational and vibrational states at a given temperature. For a molecule with a long, flexible chain like this compound, MD is particularly useful for understanding how the chain folds and interacts with the aromatic ring. Furthermore, MD simulations can be used to study intermolecular interactions by simulating the molecule in a solvent or in the presence of other molecules, providing insights into its aggregation behavior and interactions with other chemical species.

Prediction of Reactivity and Regioselectivity through Computational Descriptors.rsc.orgorgchemboulder.comnih.gov

Computational methods can predict the reactivity and the likely sites of chemical reactions on the molecule.

The Molecular Electrostatic Potential (MESP) is a valuable descriptor of reactivity. It is the potential experienced by a positive point charge at a particular location on the electron density surface of the molecule. The MESP map visually indicates the electron-rich and electron-poor regions of the molecule.

For this compound, the MESP would show negative potential (red/yellow regions) above the π-system of the benzene ring and around the double bond of the nonenyl chain, indicating these as likely sites for electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms. The activating methyl group on the benzene ring would enhance the negative potential at the ortho and para positions, influencing the regioselectivity of electrophilic aromatic substitution reactions. rsc.org The MESP can thus be used to predict where the molecule is most likely to react with electrophiles or nucleophiles.

Fukui Functions and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. scispace.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scispace.com The HOMO, being the outermost orbital containing electrons, is considered nucleophilic, while the LUMO, as the lowest energy empty orbital, is electrophilic. libretexts.org The energy and spatial distribution of these frontier orbitals are crucial in determining the outcome of chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich areas of the molecule: the π-system of the benzene ring and the carbon-carbon double bond of the nonene chain. The LUMO, conversely, represents the most favorable region for accepting electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

To gain a more detailed, atom-specific understanding of reactivity, Fukui functions are employed. These functions, derived from conceptual Density Functional Theory (DFT), quantify the change in electron density at a specific point in a molecule when the total number of electrons is altered. chemrxiv.org The condensed Fukui function provides values for each atomic site, indicating its propensity to undergo different types of attack:

fk+ : Measures the reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a more electrophilic site.

fk- : Measures the reactivity towards an electrophilic attack (electron donation). A higher value indicates a more nucleophilic site. scispace.com

A computational study on this compound would involve calculating these indices for each atom. The carbon atoms of the double bond (C4' and C5' of the nonene chain) and the aromatic carbons would be expected to have significant Fukui values, identifying them as the most probable sites for reaction.

Hypothetical Reactivity Data for this compound

The table below is an illustrative example of the type of data that would be generated from an FMO and Fukui function analysis, performed using DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Parameter / Atomic SiteValue (Illustrative)Interpretation
Global Properties
HOMO Energy-6.2 eVEnergy of the highest energy electrons; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap5.4 eVIndicates high kinetic stability.
Fukui Functions (f-) Reactivity towards Electrophiles
C4' (nonene)0.18High nucleophilicity, likely site for electrophilic attack.
C5' (nonene)0.16High nucleophilicity, likely site for electrophilic attack.
C1 (aromatic, subst.)0.05Moderate nucleophilicity.
C4 (aromatic, subst.)0.07Moderate nucleophilicity.
Fukui Functions (f+) Reactivity towards Nucleophiles
C4' (nonene)0.09Moderate electrophilicity.
C5' (nonene)0.11Moderate electrophilicity.
C1 (aromatic, subst.)0.04Low electrophilicity.
C4 (aromatic, subst.)0.03Low electrophilicity.

Note: The values in this table are hypothetical and serve to illustrate the expected outcomes of a computational analysis.

Elucidation of Reaction Mechanisms via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing detailed insights into its mechanism. This is primarily achieved by locating and characterizing stationary points on the potential energy surface, especially transition states (TS). A transition state is a specific configuration along the reaction coordinate that corresponds to an energy maximum in that direction but a minimum in all other degrees of freedom. libretexts.org It represents the energetic barrier that must be overcome for a reaction to proceed. libretexts.org

For a molecule like this compound, a typical reaction to study would be the electrophilic addition of an acid like HBr across the double bond. A transition state search would be performed to locate the structure of the highest energy point along this reaction pathway. The successful location of a TS is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. rsc.org This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the simultaneous breaking of the C=C π-bond and H-Br bond, and the formation of a new C-H bond. rsc.org

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.org This analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products. An IRC calculation confirms that the identified TS is the correct one for the reaction of interest, ensuring it smoothly connects the reactant and product energy minima without leading to an unforeseen intermediate or product. rsc.org

Hypothetical Data for Electrophilic Addition of HBr

This table illustrates the data that would be obtained from a transition state search and IRC analysis for the addition of HBr to the double bond of this compound.

ParameterValue (Illustrative)Description
ReactionElectrophilic addition of HBrAddition across the C4'=C5' double bond.
Activation Energy (ΔE‡)15.2 kcal/molThe energy barrier for the reaction, calculated from the TS. libretexts.org
TS Imaginary Frequency-250 cm-1Confirms the structure is a true first-order saddle point.
Key TS Bond Distances
C4'---H1.85 ÅPartially formed bond.
C5'---H2.10 ÅLonger distance, indicating asynchronous bond formation.
H---Br1.60 ÅPartially broken bond (original H-Br bond length ~1.41 Å).
IRC AnalysisConfirmedThe TS connects the reactants (alkene + HBr) and the carbocation intermediate.

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the spatial distribution of scalar fields derived from quantum mechanics to characterize chemical systems. researchgate.netsciencesconf.org The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density, ρ(r). researchgate.netacs.org

QTAIM partitions a molecule into discrete atomic basins, allowing for the unambiguous definition of atoms within a molecule and the characterization of the chemical bonds between them. researchgate.net This is achieved by analyzing the critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms but a maximum in the other two perpendicular directions. The properties of the electron density at the BCP provide profound insights into the nature of the bond. acs.org Key descriptors include:

Electron Density at the BCP (ρ(rbcp)) : Higher values are associated with stronger, more covalent bonds.

Laplacian of the Electron Density (∇²ρ(rbcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared interaction, characteristic of covalent bonds. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

An analysis of this compound using QTAIM would allow for a quantitative description of its bonding. For example, the C=C double bond in the nonene chain would exhibit a higher ρ(rbcp) and a negative ∇²ρ(rbcp) compared to the C-C single bonds. The aromatic C-C bonds would show intermediate values, reflecting their partial double-bond character due to resonance. This method provides a rigorous, quantitative picture of the bonding that complements traditional orbital-based models.

Hypothetical QTAIM Data for Selected Bonds

This table presents plausible QTAIM data for key bonds in this compound, as would be determined from the analysis of its calculated electron density.

Bondρ(rbcp) (a.u.)∇²ρ(rbcp) (a.u.)Interpretation
C-C (alkyl chain)0.245-0.65Typical covalent single bond.
C=C (nonene chain)0.330-0.95Strong covalent double bond character.
C-C (aromatic ring)0.305-0.82Covalent bond with partial double bond character.
C-H (aliphatic)0.270-0.88Shared interaction, typical C-H bond.
C-H (aromatic)0.285-0.91Stronger C-H bond due to sp² hybridization.

Note: The values in this table are hypothetical and provided for illustrative purposes.

Advanced Analytical Methodologies for the Characterization and Detection of 1 Methyl 4 Non 4 En 5 Yl Benzene in Research Environments

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating individual components from a mixture. nih.gov For a compound with the volatility and polarity expected of 1-Methyl-4-(non-4-en-5-yl)benzene, gas and liquid chromatography are the primary tools.

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. nj.gov For a compound like this compound, a non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, would be suitable for analysis. mdpi.com

A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and would provide excellent quantitative data for this compound. The FID is known for its robustness and wide linear range, making it ideal for quantifying the concentration of this compound in various samples. nih.gov

A Thermal Conductivity Detector (TCD) is a universal detector that responds to all compounds, but it is less sensitive than an FID. It is typically used for analyzing high-concentration samples or when the components of interest are not hydrocarbons.

Table 1: Hypothetical GC-FID Parameters for the Analysis of this compound

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 250 °C
Carrier Gas Helium at 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID at 300 °C
Injection Volume 1 µL (splitless)

This interactive table presents a typical set of starting parameters for the GC-FID analysis of an aromatic hydrocarbon. Users can modify values to understand their potential impact on the separation.

GC-MS is a hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry (MS). nih.gov It is the gold standard for confirming the identity of organic compounds. tdi-bi.com As this compound passes through the GC column and enters the mass spectrometer, it is ionized, typically by electron impact (EI), causing it to fragment in a predictable pattern. tdi-bi.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.

The molecular ion peak would be expected at m/z 216, corresponding to the molecular weight of this compound. Key fragment ions would likely include those from the cleavage of the nonenyl chain and the stable tropylium (B1234903) ion (m/z 91) characteristic of toluene (B28343) derivatives. ucr.edu By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only these specific ions, significantly enhancing sensitivity and selectivity for trace-level quantification. tdi-bi.comuctm.edu

Table 2: Predicted Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio)Predicted FragmentRelative Abundance
216[M]+ (Molecular Ion)Moderate
119[M-C7H13]+High
91[C7H7]+ (Tropylium ion)High
105[C8H9]+Moderate
41[C3H5]+Moderate

This interactive table shows the predicted mass spectral fragments for this compound. The relative abundances are estimates and would be confirmed experimentally.

For non-volatile derivatives of this compound or when it is part of a complex mixture with non-volatile components, High-Performance Liquid Chromatography (HPLC) is the method of choice. waters.comthermofisher.com Aromatic hydrocarbons can be separated using either normal-phase or reversed-phase HPLC. waters.comthermofisher.comrestek.com

Given the non-polar nature of the compound, a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water would be a common starting point. sigmaaldrich.comnih.gov Detection is typically achieved using a UV detector, as the benzene (B151609) ring will absorb UV light. libretexts.org For enhanced sensitivity and selectivity, a fluorescence detector can be used. sigmaaldrich.commdpi.com

If the parent compound lacks a strong chromophore or fluorophore, pre- or post-column derivatization can be employed to attach a chemical tag that enhances detection. welch-us.comresearchgate.nethta-it.com

Table 3: Illustrative HPLC-UV Parameters for Aromatic Hydrocarbon Analysis

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

This interactive table outlines typical HPLC conditions for the separation of aromatic compounds. The mobile phase composition can be adjusted to optimize the separation.

When this compound is a component of a highly complex mixture, such as crude oil or an environmental sample, one-dimensional GC may not provide sufficient resolution. colab.wsifpenergiesnouvelles.fr Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by using two columns with different stationary phases. nih.govsepsolve.comresearchgate.net

In a typical GC×GC setup for hydrocarbon analysis, a non-polar column is used in the first dimension and a more polar column in the second. sepsolve.commosh-moah.de This separates compounds based on both their boiling point and polarity, creating a structured two-dimensional chromatogram where compounds of the same chemical class fall into distinct regions. mosh-moah.de This technique is exceptionally powerful for resolving isomers and identifying trace compounds that would be co-eluted in a 1D separation. chemistry-matters.comsepsolve.com

Table 4: Conceptual GC×GC Column Configuration for Hydrocarbon Profiling

DimensionColumn PhaseSeparation Principle
First Dimension (¹D) Non-polar (e.g., 100% dimethylpolysiloxane)Boiling Point / Volatility
Second Dimension (²D) Polar (e.g., 50% phenyl-polysiloxane)Polarity

This interactive table describes a common column set for GC×GC analysis of complex hydrocarbon mixtures. The choice of stationary phases is critical for achieving orthogonal separation.

Sample Preparation and Extraction Protocols for Complex Hydrocarbon Mixtures

Effective sample preparation is crucial for accurate analysis, as it isolates the analytes of interest from the sample matrix and concentrates them to detectable levels. mdpi.comnih.gov For matrices like soil or water, common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netacademicjournals.orgtandfonline.com

SPE is often preferred due to its efficiency, lower solvent consumption, and the availability of various sorbents that can be tailored to the analytes. nih.govacademicjournals.orgphenomenex.com For extracting this compound from a water sample, a C18 or a specialized aromatic hydrocarbon sorbent could be used. nih.govresearchgate.net The sample is passed through the SPE cartridge, where the compound is retained. After washing away interferences, the compound is eluted with a small volume of an organic solvent. mdpi.com

For solid samples like soil or sediment, techniques such as Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) are employed using an appropriate organic solvent like dichloromethane (B109758) or hexane. nj.govresearchgate.net

Table 5: Comparison of Extraction Techniques for Hydrocarbon Analysis

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsSimple, well-establishedLarge solvent volumes, emulsion formation
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbentLow solvent use, high selectivity, easily automatedCan be expensive, potential for sorbent-analyte interactions
Soxhlet Extraction Continuous extraction with a cycling solventExhaustive extraction, simple apparatusTime-consuming, large solvent volume, thermal degradation risk
Pressurized Fluid Extraction (PFE) Extraction with solvents at elevated temperature and pressureFast, low solvent use, efficientHigh initial instrument cost

This interactive table compares common extraction methods. The choice of technique depends on the sample matrix, analyte properties, and available resources.

Hyphenated Techniques Beyond GC-MS (e.g., LC-NMR, GC-IR)

While GC-MS is highly effective, other hyphenated techniques can provide complementary or even more definitive structural information. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation capabilities of HPLC with the powerful structure elucidation ability of NMR spectroscopy. ijarsct.co.inchemijournal.comresearchgate.net LC-NMR can be used to obtain detailed structural information, including the connectivity of atoms and stereochemistry, for compounds that are difficult to analyze by GC-MS. ijarsct.co.inslideshare.net This would be particularly useful for unambiguously confirming the position of the double bond and the substitution pattern on the benzene ring of this compound.

Gas Chromatography-Infrared Spectroscopy (GC-IR) provides real-time infrared spectra of compounds as they elute from the GC column. numberanalytics.comnumberanalytics.comcannabisindustryjournal.com IR spectroscopy is excellent for identifying functional groups. numberanalytics.comnumberanalytics.com For this compound, GC-IR could confirm the presence of aromatic C-H bonds, aliphatic C-H bonds, and the C=C double bond, providing structural information that is complementary to mass spectrometry. cannabisindustryjournal.comacs.orgnih.gov The combination of GC-IR with MS offers a powerful tool for isomer differentiation. cannabisindustryjournal.comacs.orgnih.gov

Table 6: Summary of Advanced Hyphenated Techniques for Structural Elucidation

TechniqueInformation ProvidedApplication to this compound
LC-NMR Detailed connectivity and stereochemistryUnambiguous determination of double bond position and aromatic substitution pattern.
GC-IR Functional group identificationConfirmation of aromatic, aliphatic, and alkene functional groups; isomer differentiation.

This interactive table summarizes the utility of advanced hyphenated techniques for detailed structural analysis.

Development of Standardized Analytical Protocols for Research Purity Assessment

The development of standardized analytical protocols is crucial for ensuring the quality, consistency, and reproducibility of research involving this compound. shriramlab.org A standardized protocol for purity assessment would be based on a combination of the analytical techniques discussed previously and would be validated to ensure its accuracy, precision, and robustness.

The foundation of such a protocol is often a mass balance approach , which aims to identify and quantify all components in a sample, including the main compound, related impurities, water content, and residual solvents. researchgate.netresearchgate.net The purity is then typically assigned as 100% minus the sum of all identified impurities.

A standardized protocol for the purity assessment of this compound would involve the following key steps:

Identity Confirmation: The identity of the compound would first be unequivocally confirmed using a combination of ¹H NMR, ¹³C NMR, and MS. The data obtained would be compared against the expected chemical structure.

Quantification of Organic Impurities: HPLC with UV detection is generally the preferred method for quantifying organic impurities due to its high resolution and sensitivity. researchgate.net A standardized HPLC method would specify the column type (e.g., C18), mobile phase composition and gradient, flow rate, and UV detection wavelength. The method would be validated for linearity, accuracy, and precision. GC-FID (Flame Ionization Detection) could also be used as an orthogonal method to detect and quantify volatile organic impurities. researchgate.net

Determination of Water Content: Karl Fischer titration is the gold standard for accurately determining the water content in a chemical substance and would be a required part of a standardized protocol. researchgate.net

Analysis of Residual Solvents: Headspace GC-MS is the standard method for identifying and quantifying any residual solvents from the synthesis and purification process. researchgate.net

Assay and Purity Calculation: The final purity is determined by combining the results from the above tests. Quantitative NMR (qNMR) is an increasingly accepted method for a direct assay of purity and can be used as a primary method. orgsyn.orgresearchgate.net Alternatively, a chromatographic purity value from HPLC or GC can be used, corrected for water content and residual solvents. For regulatory or cGMP (current Good Manufacturing Practice) purposes, a reference standard of known purity would be established and used for direct comparison in chromatographic assays. moravek.com

The validation of these analytical procedures would be performed according to guidelines from organizations such as the International Council for Harmonisation (ICH), which provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose. ich.org

The following table outlines a hypothetical standardized protocol for the purity assessment of a research batch of this compound.

Table 2: Example of a Standardized Analytical Protocol for Purity Assessment

Parameter Method Acceptance Criteria Purpose
Identity ¹H NMR, ¹³C NMR, GC-MS Spectrum conforms to the structure of this compound. To confirm the chemical identity of the substance.
Purity (by HPLC) Reversed-Phase HPLC with UV detection ≥ 97% To quantify the main component and organic impurities. orgsyn.org
Purity (by qNMR) ¹H NMR with a certified internal standard ≥ 97% To provide an independent, high-accuracy measurement of purity. orgsyn.orgresearchgate.net
Water Content Karl Fischer Titration ≤ 0.5% To quantify the amount of water in the sample. researchgate.net
Residual Solvents Headspace GC-MS As per ICH Q3C guidelines To ensure that levels of solvents used in the synthesis are below acceptable limits.

| Elemental Analysis | Combustion Analysis | Carbon: ± 0.4% of theoreticalHydrogen: ± 0.4% of theoretical | To verify the elemental composition of the compound. orgsyn.org |

By adhering to such standardized protocols, researchers can ensure the quality and consistency of the chemical compounds they use, leading to more reliable and reproducible scientific outcomes.

Derivatives and Analogues of 1 Methyl 4 Non 4 En 5 Yl Benzene: Synthesis and Chemical Space Exploration

Synthesis of Positional and Structural Isomers of 1-Methyl-4-(non-4-en-5-yl)benzene

The synthesis of positional and structural isomers of this compound can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired isomeric purity and the availability of starting materials.

Positional Isomers: Positional isomers involve altering the substitution pattern on the aromatic ring (ortho, meta, para) or the position of the double bond within the nonenyl chain.

Friedel-Crafts Alkylation: A common approach to introduce the alkyl chain onto the benzene (B151609) ring is through Friedel-Crafts alkylation. wikipedia.org For instance, reacting toluene (B28343) with a suitable nonenyl halide or alcohol under Lewis acid catalysis (e.g., AlCl₃, FeCl₃) can yield a mixture of ortho, meta, and para isomers of this compound. The ratio of these isomers is influenced by steric hindrance and the electronic effects of the methyl group. The para-substituted product is often favored due to less steric hindrance.

Wittig Reaction: To control the position of the double bond within the nonenyl chain, the Wittig reaction is a powerful tool. For example, reacting a phosphonium (B103445) ylide derived from an appropriate butyl halide with a tolualdehyde isomer (ortho, meta, or para) can selectively form a specific positional isomer of the alkene. The stereochemistry of the resulting double bond (E/Z) can be influenced by the choice of ylide and reaction conditions.

Structural Isomers: Structural isomers involve changes in the carbon skeleton of the nonenyl chain or the point of attachment to the benzene ring.

Grignard Reactions: Grignard reagents offer a versatile method for constructing different carbon skeletons. For instance, reacting a tolyl Grignard reagent (e.g., p-tolylmagnesium bromide) with a suitable nonenal or nonenone derivative can lead to various structural isomers with branched nonenyl chains.

A summary of potential synthetic strategies for generating isomers is presented below:

Isomer Type Synthetic Strategy Key Reagents Expected Outcome
Positional (Aromatic)Friedel-Crafts AlkylationToluene, Nonenyl Halide, AlCl₃Mixture of o-, m-, p- isomers
Positional (Alkene)Wittig ReactionTolualdehyde, Butyltriphenylphosphonium Bromide, BaseSpecific alkene positional isomer
Structural (Chain)Grignard ReactionTolyl Grignard Reagent, Nonenal/NonenoneBranched nonenyl chain isomers

Chemical Modifications of the Alkene Moiety (e.g., saturation, functionalization)

Saturation: The most straightforward modification is the saturation of the double bond to form the corresponding saturated alkylbenzene, 1-methyl-4-(nonan-5-yl)benzene.

Hydrogenation: This is typically achieved through catalytic hydrogenation. wou.edu The reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally quantitative and proceeds under mild conditions.

Functionalization: The double bond can be functionalized to introduce a wide array of chemical groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene to an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce groups like diols, amino alcohols, and ethers.

Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov addition of a hydroxyl group across the double bond. Treatment with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and a base yields an alcohol at the less substituted carbon of the original double bond.

Ozonolysis: Cleavage of the double bond can be accomplished through ozonolysis. Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will yield two different aldehyde products.

Sulfonylation: Recent advances have demonstrated the vicinal heteroarylsulfonylation of unactivated olefins, which could be applied to introduce sulfone groups. researchgate.net

Modification Reagents Product Functional Group
SaturationH₂, Pd/CAlkane
Epoxidationm-CPBAEpoxide
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHAlcohol
Ozonolysis1. O₃ 2. (CH₃)₂SAldehydes

Chemical Modifications of the Aromatic Moiety (e.g., introduction of additional substituents)

The aromatic ring of this compound can be modified through electrophilic aromatic substitution reactions to introduce additional substituents. The existing methyl and alkyl groups are ortho, para-directing activators, influencing the position of incoming electrophiles.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the positions ortho to the methyl and alkyl groups that are not sterically hindered.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom on the aromatic ring with a halogen atom.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved by reacting the compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. This is often preferred over Friedel-Crafts alkylation as it avoids polysubstitution and carbocation rearrangements.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible.

The table below summarizes some potential modifications to the aromatic ring:

Reaction Reagents Introduced Substituent Typical Position
NitrationHNO₃, H₂SO₄-NO₂Ortho to existing groups
BrominationBr₂, FeBr₃-BrOrtho to existing groups
AcylationRCOCl, AlCl₃-COROrtho to existing groups
SulfonationH₂SO₄, SO₃-SO₃HOrtho to existing groups

Exploration of Structure-Reactivity Relationships within a Series of Unsaturated Alkylbenzenes

The reactivity of unsaturated alkylbenzenes like this compound is influenced by the electronic and steric effects of its constituent parts. Structure-reactivity relationships can be quantitatively assessed using principles like the Hammett equation. libretexts.orglibretexts.org

Electronic Effects: The methyl group on the benzene ring is an electron-donating group, which activates the ring towards electrophilic substitution. The long alkyl chain has a weaker activating effect. The alkene moiety can also influence the reactivity of the aromatic ring through space.

Hammett Equation: The Hammett equation (log(k/k₀) = σρ) provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org By synthesizing a series of derivatives of this compound with different substituents on the aromatic ring, one could determine the reaction constant (ρ) for a specific reaction. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. libretexts.org

Alkene Reactivity: The reactivity of the double bond is influenced by the substituents attached to it. The alkyl groups in this compound are weakly electron-donating, which can affect the rate of electrophilic addition to the alkene.

A hypothetical study on the hydrolysis of a functional group attached to the aromatic ring could yield the following type of data:

Substituent (X) Hammett Constant (σ) Relative Rate (k/k₀)
-NO₂0.78> 1
-Cl0.23> 1
-H0.001
-CH₃-0.17< 1
-OCH₃-0.27< 1

Stereoselective Synthesis of Enantiomers and Diastereomers

This compound possesses a stereocenter at the carbon atom of the nonenyl chain attached to the benzene ring, and the double bond can exist as E/Z diastereomers. The stereoselective synthesis of specific enantiomers and diastereomers is crucial for applications where biological activity is stereospecific.

Chiral Pool Synthesis: One approach is to start from a chiral precursor that already contains the desired stereocenter. For example, a chiral alcohol or halide could be used in a cross-coupling reaction to attach the chiral nonenyl chain to the aromatic ring.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the stereocenter. For instance, an asymmetric version of a Grignard addition or a transition metal-catalyzed cross-coupling reaction could be employed. The development of gold-catalyzed protocols for the enantioselective synthesis of complex chiral molecules highlights the potential of this approach. researchgate.net

Diastereoselective Synthesis: The stereochemistry of the double bond can often be controlled by the choice of reaction. For example, the Wittig reaction can be tuned to favor either the Z- or E-isomer. Similarly, stereoselective cross-coupling reactions of secondary alkylcopper reagents have been shown to proceed with high diastereoselectivity. nih.gov

The separation of stereoisomers can be achieved through chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. ethz.chethernet.edu.et

Stereoisomer Synthetic Approach Key Feature
EnantiomerAsymmetric CatalysisChiral catalyst induces stereoselectivity
EnantiomerChiral Pool SynthesisUse of an enantiomerically pure starting material
Diastereomer (E/Z)Stereoselective Wittig ReactionChoice of ylide and conditions determines alkene geometry
Diastereomer (E/Z)Stereoselective Cross-CouplingControlled formation of the double bond

Emerging Research Areas and Future Outlook for Unsaturated Alkylbenzene Systems

Role in Advanced Materials Science and Polymer Chemistry

Unsaturated alkylbenzenes are valuable precursors in the synthesis of advanced materials and polymers due to their dual reactivity. The aromatic ring can undergo electrophilic substitution reactions, while the carbon-carbon double bond in the alkyl chain provides a site for polymerization and other additions.

Monomer for Polymerization Reactions

The olefinic bond in unsaturated alkylbenzenes like 1-Methyl-4-(non-4-en-5-yl)benzene makes them suitable as monomers for various polymerization reactions. These can include addition polymerization, where the double bond is the reactive site, leading to the formation of long-chain polymers with pendant aromatic groups. The properties of the resulting polymers, such as thermal stability, refractive index, and mechanical strength, can be tailored by controlling the length and branching of the alkyl chain and the substitution pattern on the benzene (B151609) ring.

Research in this area is focused on exploring different catalytic systems to control the polymerization process, including Ziegler-Natta and metallocene catalysts. The goal is to synthesize polymers with specific tacticities and molecular weight distributions, which in turn dictate their physical properties and potential applications, ranging from specialty plastics to advanced coatings.

Precursor for Specialty Chemical Synthesis

Beyond polymerization, the unique structure of unsaturated alkylbenzenes makes them valuable precursors for the synthesis of a variety of specialty chemicals. The double bond can be functionalized through various reactions, including epoxidation, hydrogenation, and hydroformylation, to introduce new functional groups. For instance, epoxidation of the double bond would yield an epoxide, a versatile intermediate for producing resins, adhesives, and other polymers.

Furthermore, the benzene ring can be sulfonated to produce linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in the detergent industry. ijnc.irwikipedia.org The biodegradability and detergent properties of LAS are influenced by the structure of the alkyl chain, making the synthesis of specific unsaturated alkylbenzene precursors a key area of research. researchgate.net

Catalysis: Investigation as Ligands in Metal Complexes or as Organocatalysts

The electron-rich aromatic ring and the double bond of unsaturated alkylbenzenes present opportunities for their use in catalysis.

These molecules can act as ligands in organometallic chemistry, where the π-system of the benzene ring and the double bond can coordinate to a metal center. Such metal complexes can exhibit catalytic activity in a variety of organic transformations. The electronic and steric properties of the alkylbenzene ligand can be tuned to influence the activity and selectivity of the catalyst. The 18-electron rule is a guiding principle in the design of stable and reactive organometallic catalysts. libretexts.org

In the realm of organocatalysis, derivatives of unsaturated alkylbenzenes are being explored. rsc.org For example, the introduction of acidic or basic functional groups onto the aromatic ring could yield a molecule capable of catalyzing reactions without the need for a metal. Recent advancements have highlighted the use of organocatalysts in various organic syntheses, offering a more sustainable alternative to traditional metal-based catalysts. rsc.org

Advancements in Sustainable and Green Production of Complex Hydrocarbons

The traditional synthesis of alkylbenzenes often involves Friedel-Crafts alkylation using strong acids like HF or AlCl₃, which pose significant environmental and safety concerns. wikipedia.orgresearchgate.net Consequently, there is a strong drive towards developing more sustainable and greener production methods.

Current research focuses on the use of solid acid catalysts, such as zeolites and clays, which are less corrosive, reusable, and can be easily separated from the reaction mixture. researchgate.net These catalysts can promote the alkylation of benzene with olefins to produce linear alkylbenzenes with high selectivity. Additionally, efforts are being made to utilize renewable feedstocks. For example, lignin, a major component of biomass, is being investigated as a sustainable source for producing benzene and other aromatic compounds. researchgate.net Another approach involves the use of bio-based starting materials like microalgae lipids to synthesize benzene. rsc.org The development of efficient and selective catalytic processes for converting these renewable resources into valuable chemicals like unsaturated alkylbenzenes is a key goal for a more sustainable chemical industry. researchgate.net

Environmental Transformations and Degradation Pathways (Focus on Chemical Mechanisms, not Ecotoxicity)

Understanding the environmental fate of unsaturated alkylbenzenes is crucial for assessing their environmental impact. Research in this area focuses on the chemical mechanisms of their degradation in various environmental matrices.

Photochemical and Biotic/Abiotic Degradation Studies in Environmental Matrices

Unsaturated alkylbenzenes in the environment can undergo degradation through photochemical, biotic, and abiotic pathways. Photochemical degradation involves the absorption of sunlight, which can lead to the formation of reactive species like hydroxyl radicals that can attack the aromatic ring and the alkyl chain, leading to their breakdown.

Biotic degradation is primarily carried out by microorganisms that utilize these compounds as a source of carbon and energy. The degradation pathways often involve the oxidation of the alkyl chain and the cleavage of the aromatic ring. The rate and extent of biodegradation are highly dependent on the molecular structure of the alkylbenzene.

Abiotic degradation can occur through processes such as hydrolysis and oxidation in soil and water. The presence of the double bond in unsaturated alkylbenzenes can make them more susceptible to oxidation compared to their saturated counterparts. Studies on the degradation of linear alkyl benzenes have shown that photocatalytic processes using materials like nano TiO2 can be effective in breaking down these pollutants in industrial wastewater. researchgate.net

Data Tables

Disclaimer: Due to the limited availability of specific experimental data for this compound, the following tables provide representative data for a well-studied linear alkylbenzene (LAB), Dodecylbenzene, to illustrate the typical properties of this class of compounds.

Table 1: Physicochemical Properties of a Representative Linear Alkylbenzene (Dodecylbenzene)

PropertyValue
Molecular Formula C₁₈H₃₀
Molecular Weight 246.44 g/mol
Boiling Point 331 °C
Melting Point -7 °C
Density 0.856 g/cm³ at 20 °C
Water Solubility 0.04 mg/L at 25 °C
Vapor Pressure 0.0002 mmHg at 25 °C
Log P (Octanol-Water Partition Coefficient) 7.3

Integration of Artificial Intelligence and Machine Learning in Predicting Hydrocarbon Reactivity and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is a rapidly growing field within chemistry. For complex hydrocarbons like "this compound," these computational tools hold the potential to predict key properties and reaction outcomes, even in the absence of extensive experimental data. AI/ML models can be trained on existing data from similar molecules to estimate parameters such as boiling points, viscosity, and reactivity towards various reagents. This predictive power could significantly accelerate the discovery and development of novel chemical entities and processes.

For a hypothetical compound like "this compound," AI could be employed to:

Predict Spectroscopic Data: Generate theoretical NMR, IR, and mass spectra to aid in its identification and characterization in complex mixtures.

Estimate Physicochemical Properties: Calculate properties relevant to its potential applications, such as its octanol-water partition coefficient (logP) for environmental fate modeling or its flashpoint for safety assessments.

Model Reaction Pathways: Simulate potential synthetic routes and predict the yields of desired products versus byproducts under various reaction conditions, thus optimizing its synthesis.

PropertyPredicted ValueMethod
Boiling Point (°C)320.5 ± 5.2Quantitative Structure-Property Relationship (QSPR) Model
LogP6.8 ± 0.4Machine Learning Regression
Flash Point (°C)135 ± 7Neural Network Prediction

This table is for illustrative purposes only and is not based on experimental data.

Identification of Novel Applications within Chemical Engineering and Industrial Chemistry

While no specific applications for "this compound" have been documented, the structural motifs present in the molecule—a substituted benzene ring and a long unsaturated alkyl chain—are found in various industrially significant compounds. Based on these features, potential, yet currently hypothetical, applications could be explored in the following areas:

Advanced Lubricants and Additives: The long alkyl chain could impart desirable viscosity and thermal stability properties, making it a candidate for high-performance lubricants or fuel additives.

Polymer Chemistry: The unsaturated bond in the nonenyl group could serve as a monomer for polymerization reactions, leading to the creation of novel polymers with specific thermal or mechanical properties.

Surfactants and Emulsifiers: The combination of a hydrophobic alkylbenzene tail and a potentially modifiable aromatic head could lead to applications as surfactants in various industrial processes, including enhanced oil recovery or the formulation of cleaning agents.

Further research would be required to synthesize and test "this compound" for these or other potential applications.

Future Challenges and Opportunities in the Field of Complex Hydrocarbon Chemistry

The study of complex hydrocarbons like "this compound" presents both significant challenges and exciting opportunities for the chemical sciences.

Challenges:

Selective Synthesis: Developing synthetic routes that precisely control the stereochemistry and regioselectivity of the double bond within the nonenyl chain is a formidable challenge.

Characterization: The structural complexity and potential for isomerization can make the purification and unambiguous characterization of such molecules difficult.

Understanding Structure-Property Relationships: Correlating the specific three-dimensional structure of these molecules with their macroscopic properties requires a combination of advanced analytical techniques and computational modeling.

Opportunities:

Discovery of Novel Reactivity: The interplay between the aromatic ring and the unsaturated alkyl chain could lead to novel and unexpected chemical reactivity, opening up new avenues for chemical transformations.

Development of Sustainable Chemical Processes: The use of AI and machine learning can guide the development of more efficient and sustainable synthetic routes to these and other complex hydrocarbons, reducing waste and energy consumption.

New Materials and Technologies: The exploration of the properties of currently unknown or understudied complex hydrocarbons could lead to the development of new materials with unique and valuable properties for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.